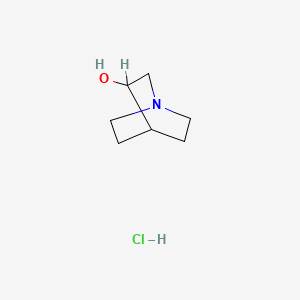

3-Quinuclidinol hydrochloride

Description

Historical Context and Significance of Quinuclidine (B89598) Derivatives in Chemical and Pharmaceutical Sciences

The quinuclidine scaffold, a bicyclic amine also known as 1-azabicyclo[2.2.2]octane, is a structurally important motif found in numerous natural and synthetic compounds with physiological activity. mdpi.comnih.gov Its highly symmetrical and chemically stable structure has made it a point of interest in medicinal chemistry. mdpi.comnih.gov The exploration of quinuclidine chemistry dates back to the early 20th century, with the first synthesis of quinuclidine being a foundational moment for subsequent research into its derivatives.

Historically, quinuclidine derivatives have been recognized for their presence in Cinchona alkaloids like quinine (B1679958) and quinidine, which have long been used for their antimalarial properties. mdpi.comresearchgate.net This natural occurrence spurred further investigation into the pharmacological potential of the quinuclidine core. Synthetic derivatives have since demonstrated a broad range of biological activities, including anticholinergic, antihistamine, antiparasitic, and antitumor effects. mdpi.comnih.gov The versatility of the quinuclidine structure allows it to interact with various biological targets, such as enzymes and receptors, making it a valuable scaffold in drug discovery. ontosight.ai

Evolution of Research on 3-Quinuclidinol (B22445) Hydrochloride as a Key Chemical Entity

3-Quinuclidinol hydrochloride, a derivative of quinuclidine, has emerged as a key intermediate and building block in the synthesis of a variety of pharmaceuticals. chemimpex.comtsijournals.com Its utility spans the creation of compounds targeting the central nervous system, including analgesics and antispasmodics. chemimpex.com The quinuclidine ring system is a component of several therapeutic agents. tsijournals.com

Research has evolved to focus on the specific properties and applications of 3-Quinuclidinol and its stereoisomers. It is recognized as a precursor in the synthesis of various compounds, including the chemical warfare agent 3-quinuclidinyl benzilate (BZ). nih.gov Furthermore, it serves as a crucial intermediate in the production of anticholinergic drugs like clidinium (B1194167) bromide and the antihypotensive drug aceclidine. nih.gov The development of efficient and industrially viable synthesis methods for 3-Quinuclidinol, including racemic and stereospecific approaches, has been a significant area of research to support its use in pharmaceutical manufacturing. tsijournals.comhakon-art.com

Stereoisomeric Forms and Their Differential Research Significance

The stereochemistry of 3-Quinuclidinol is a critical factor influencing its biological activity and research applications. ontosight.ai The presence of a chiral center at the 3-position gives rise to (R) and (S) enantiomers, each with distinct properties and significance.

(R)-(-)-3-Quinuclidinol hydrochloride is a chiral building block highly valued in asymmetric synthesis for producing enantiomerically pure pharmaceuticals. chemimpex.com This enantiomer is a key intermediate in the synthesis of drugs targeting the central nervous system. chemimpex.com It is particularly noted for its use in developing M1 and M3 muscarinic receptor agonists and antagonists. tsijournals.comhakon-art.com Research has demonstrated its role as a precursor for pharmaceuticals like talsaclidine, cevimeline, and others investigated for conditions such as Alzheimer's disease and urinary incontinence. tsijournals.comhakon-art.com The stereospecific synthesis of the (R)-enantiomer is of great interest, with biocatalytic methods using enzymes like 3-quinuclidinone reductase being developed to achieve high enantiomeric purity. nih.govresearchgate.net

CAS Number: 42437-96-7 chemimpex.com

Molecular Formula: C7H13NO · HCl chemimpex.com

Molecular Weight: 163.65 g/mol chemimpex.com

Appearance: White to off-white crystalline powder chemimpex.com

Optical Rotation: [α]20/D = -35° (c=1 in H2O) chemimpex.com

The (S)-(+)-3-Quinuclidinol enantiomer also holds significance in pharmaceutical research. It is utilized in the manufacturing of several active pharmaceutical ingredients (APIs), including solifenacin (B1663824) succinate (B1194679) (an antimuscarinic agent), clidinium (an anticholinergic drug), and umeclidinium (B1249183) (used for treating shortness of breath). exsyncorp.com The stereochemistry at the 3-position is a key determinant for subtype-selective binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), with the (S)-enantiomer showing predominant binding to α3β4 nAChRs. researchgate.net Similar to its (R)-counterpart, methods for producing optically pure (S)-quinuclidinol have been developed, including biocatalytic reduction of 3-quinuclidinone. researchgate.net

Synonym: (S)-3-Hydroxyquinuclidine exsyncorp.com

Molecular Formula: C7H13NO exsyncorp.com

Molecular Weight: 127.18 g/mol exsyncorp.com

Racemic 3-Quinuclidinol, a mixture of the (R) and (S) enantiomers, serves as a foundational material in medicinal chemistry. exsyncorp.com It is often the starting point for obtaining the individual, optically pure enantiomers through resolution processes. tsijournals.comexsyncorp.com The synthesis of racemic 3-quinuclidinol has been a focus of research to develop more efficient and environmentally friendly methods, including solvent-free conditions, to reduce production costs for its use as a key pharmaceutical intermediate. tsijournals.comhakon-art.com While the individual enantiomers often exhibit specific biological activities, the racemic mixture is a valuable precursor in various synthetic pathways. nih.gov For instance, the racemic alcohol has been shown to have significantly lower inhibitory activity on high-affinity choline (B1196258) uptake (HAChU) compared to its N-methylated derivative, highlighting the structural nuances that dictate biological function. nih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEJRVVBERZWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977939 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-13-7 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979W3EXJ0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Quinuclidinol Hydrochloride and Its Stereoisomers

Chemical Synthesis Pathways

The synthesis of 3-quinuclidinol (B22445) hydrochloride and its specific stereoisomers is a critical process for the development of various pharmaceuticals. Advanced synthetic methodologies have been developed to achieve high yields and stereoselectivity, focusing on efficient and controllable chemical pathways. These routes often begin with commercially available starting materials and proceed through key intermediates like 3-quinuclidinone.

Synthesis from Piperidine-4-carboxylic Acid Derivatives

A common and effective route to 3-quinuclidinone, the direct precursor to 3-quinuclidinol, starts from piperidine-4-carboxylic acid derivatives. One improved method describes the synthesis of 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid. eurekaselect.com The process begins with the esterification of piperidine-4-carboxylic acid using thionyl chloride and ethanol to yield ethyl piperidine 4-carboxylate. This intermediate is then condensed with methyl chloroacetate in the presence of sodium carbonate. The resulting product, ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, undergoes a one-pot Dieckmann reaction, followed by hydrolysis and decarboxylation to give the target 3-quinuclidinone hydrochloride. eurekaselect.com

Another well-established pathway involves the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethyl chloroacetate. tsijournals.comhakon-art.com This reaction, typically conducted in the presence of a base like triethylamine or potassium carbonate, produces 1-carbethoxymethyl-4-carbethoxypiperidine in high yield. tsijournals.com This diester is the key substrate for the subsequent intramolecular cyclization.

Reduction of 3-Quinuclidinone Hydrochloride

The conversion of the achiral 3-quinuclidinone to 3-quinuclidinol is a crucial reduction step where the stereochemistry of the final product is determined. Various reduction methods are employed, ranging from simple hydride reagents that produce a racemic mixture to complex catalytic systems that yield specific enantiomers.

The reduction of 3-quinuclidinone hydrochloride using potassium borohydride is a straightforward method to produce racemic 3-quinuclidinol. google.com This method is often used when a mixture of (R)- and (S)-enantiomers is acceptable or when a subsequent resolution step is planned. tsijournals.comgoogle.com A typical procedure involves dissolving 3-quinuclidinone in water or a methanol solution and adding a reducing agent like sodium borohydride or potassium borohydride. tsijournals.comgoogle.com For instance, adding sodium borohydride to an aqueous solution of 3-quinuclidinone at 30-35°C results in the formation of racemic 3-quinuclidinol with a high yield of around 89%. tsijournals.com

To obtain enantiomerically pure 3-quinuclidinol, asymmetric hydrogenation of 3-quinuclidinone is a highly effective strategy. This approach utilizes chiral catalysts to stereoselectively deliver hydrogen to one face of the carbonyl group. Chiral ruthenium-based catalysts have shown particular promise in this transformation.

A patented method describes the use of a chiral RuXY-Diphosphine-bimaH catalyst for the asymmetric hydrogenation of 3-quinuclidinone to yield optically pure (R)- or (S)-3-quinuclidinol. google.com This process achieves reaction yields exceeding 95% and enantiomeric excess (ee) values greater than 99%. google.com The reaction is typically carried out under mild conditions in the presence of an alkali base. google.com

| Catalyst | Conditions | Conversion | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (R,S)-dichloro-substituted benzyl (B1604629) benzimidazole catalyst | 50 bar H₂, 25°C, 16 hours, Isopropanol | 99% | 99% | 89.5% (of (R)-3-quinuclidinol) |

Research has also demonstrated successful asymmetric Ru-catalyzed hydrogenation in batch processes at multi-kilogram scales, using hydrogen pressures between 15 and 50 bar and achieving ee values from 88% to 97%. frontiersin.org

Biocatalytic reductions represent a powerful and environmentally friendly approach for the chemoselective and stereoselective synthesis of chiral alcohols. These methods employ enzymes, such as ketone reductases, which can exhibit exquisite selectivity for producing either the (R) or (S) enantiomer of 3-quinuclidinol.

Several ketone reductases have been identified and utilized for the asymmetric reduction of 3-quinuclidinone. jiangnan.edu.cnnih.govresearchgate.net For example, a novel reductase from Rhodotorula rubra catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with greater than 99.9% enantiomeric excess. nih.gov By co-expressing the gene for this 3-quinuclidinone reductase with a gene for glucose dehydrogenase (for cofactor regeneration) in Escherichia coli, researchers were able to convert high concentrations of the substrate almost stoichiometrically to the (R)-enantiomer. nih.govresearchgate.net Similarly, reductases from Kaistia algarum and Microbacterium luteolum have been used to produce (R)-3-quinuclidinol with high conversion rates and excellent enantioselectivity. jiangnan.edu.cnresearchgate.net

Conversely, enzymes that produce the (S)-enantiomer have also been discovered. A reductase from Thermopolyspora flexuosa was found to catalyze the reduction to (S)-3-quinuclidinol. jiangnan.edu.cn Additionally, six quinuclidinone reductase genes were cloned from Rhodococcus erythropolis, which, when expressed in E. coli, produced (S)-3-quinuclidinol with over 99% ee. semanticscholar.orgresearchgate.net

| Enzyme Source | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodotorula rubra | (R)-3-quinuclidinol | >99.9% | nih.gov |

| Kaistia algarum | (R)-3-quinuclidinol | >99.9% | jiangnan.edu.cn |

| Rhodococcus erythropolis | (S)-3-quinuclidinol | >99% | semanticscholar.orgresearchgate.net |

| Thermopolyspora flexuosa | (S)-3-quinuclidinol | N/A | jiangnan.edu.cn |

Dieckmann Condensation Approaches and Stereochemical Outcomes

The Dieckmann condensation is a key intramolecular reaction for constructing the bicyclic core of 3-quinuclidinone from acyclic diester precursors. wikipedia.orgwikipedia.orgorganic-chemistry.org This base-catalyzed reaction works effectively to form five- and six-membered rings, making it ideal for the synthesis of the quinuclidine (B89598) framework. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The typical substrate for this reaction in the synthesis of 3-quinuclidinone is a 1,4-disubstituted piperidine, such as 1-carbethoxymethyl-4-carbethoxypiperidine. tsijournals.comwikipedia.orgorgsyn.org In the presence of a strong base like potassium tert-butoxide or potassium ethoxide, the diester undergoes an intramolecular condensation to form a cyclic β-keto ester. eurekaselect.comtsijournals.comhakon-art.com The mechanism involves the deprotonation at the α-position of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group, leading to cyclization. wikipedia.org

Following the cyclization, the resulting β-keto ester is subjected to acidic hydrolysis and decarboxylation. Heating the intermediate in aqueous acid, such as hydrochloric or sulfuric acid, removes the ester group and yields 3-quinuclidinone, which is typically isolated as its hydrochloride salt. eurekaselect.comtsijournals.comorgsyn.org

It is important to note that the Dieckmann condensation itself produces the achiral ketone, 3-quinuclidinone. wikipedia.org Therefore, this step does not directly determine the stereochemical outcome of the final 3-quinuclidinol product. The stereochemistry is introduced in the subsequent reduction of the carbonyl group, as detailed in the sections on asymmetric hydrogenation and chemoselective reductions.

Oxidation of Unwanted Isomers for Recycling (e.g., 3-S-Quinuclidinol to 3-Quinuclidinone HCl)

An industrially efficient method has been developed for the preparation of 3-quinuclidinone HCl through the recycling of (S)-3-quinuclidinol via a one-step oxidation process. researchgate.net One reported method involves the oxidation of the secondary alcohol of (S)-3-quinuclidinol using complexes formed between a sulfide, such as dimethyl sulfide, and N-chlorosuccinimide, which yields the target ketone in high yield. researchgate.net Another improved oxidation process utilizes TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl radical) in conjunction with molecular chlorine, which affords a nearly quantitative conversion of (S)-3-quinuclidinol into 3-quinuclidinone. researchgate.net This recycling strategy is crucial for processes based on the kinetic resolution of racemic 3-quinuclidinol, as it allows the unwanted isomer to be converted back into the key precursor for subsequent asymmetric reduction. researchgate.net

Enantioselective Synthesis Strategies

Enantioselective synthesis provides a direct route to optically pure isomers, avoiding the need for resolving racemic mixtures and recycling unwanted enantiomers. For 3-quinuclidinol, the primary strategy involves the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. This is predominantly achieved through catalytic hydrogenation using chiral metal complexes, which transfer hydrogen to the ketone in a stereocontrolled manner, leading to a high excess of one enantiomer.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While this is a powerful strategy in asymmetric synthesis, its application for the synthesis of 3-quinuclidinol is not as prominently documented in scientific literature compared to asymmetric catalysis and biocatalysis. The more common routes focus on establishing the chiral center through the asymmetric reduction of 3-quinuclidinone.

The asymmetric reduction of 3-quinuclidinone to its corresponding chiral alcohols is effectively achieved using transition metal catalysts complexed with chiral ligands. nih.gov Ruthenium- and rhodium-based catalysts, in particular, have demonstrated high efficacy and enantioselectivity.

Chiral metal catalysts such as those based on BINAP-Ru and chiral Co(II) salen complexes have been successfully employed for the synthesis of various chiral alcohols from ketones. nih.govnih.gov Specific examples for the synthesis of 3-quinuclidinol include:

Ruthenium-based catalysts : A combined system of RuCl2[(S)-binap][(R)-iphan] and potassium tert-butoxide in 2-propanol has been reported to afford (R)-3-quinuclidinol with 97–98% enantiomeric excess (ee). acs.org Another system, RuBr2(S,S)-xylskewphos, provides the (R)-enantiomer in 88–90% ee. acs.org A novel chiral catalyst, RuXY-Diphosphine-bimaH, has been shown to produce optically pure 3-quinuclidinol with yields exceeding 95% and an ee value over 99% under mild conditions. google.com Asymmetric Ru-catalyzed hydrogenation has been successfully applied at a multi-kilogram scale, achieving 88% to 97% ee, though it often requires elevated pressures of hydrogen gas (15–50 bar). frontiersin.org

Rhodium-based catalysts : Rhodium complexes with chiral diphosphine ligands featuring a metallocene structure are also used for the asymmetric hydrogenation of 3-quinuclidinone and its salts. google.com One specific catalyst, (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine combined with bis(1,5-cyclooctadiene)dirhodium(I) dichloride, hydrogenates 3-quinuclidinone hydrochloride to (S)-3-quinuclidinol. google.com

| Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| RuCl2[(S)-binap][(R)-iphan] / t-C4H9OK | (R)-3-Quinuclidinol | 97–98% | acs.org |

| RuBr2(S,S)-xylskewphos | (R)-3-Quinuclidinol | 88–90% | acs.org |

| RuXY-Diphosphine-bimaH | (R)- or (S)-3-Quinuclidinol | >99% | google.com |

| Rhodium / (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine | (S)-3-Quinuclidinol | Not specified | google.com |

Biocatalytic and Enzymatic Synthesis

Biocatalytic transformations using isolated enzymes or whole-cell systems have emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.govjiangnan.edu.cn These processes are attractive for pharmaceutical manufacturing due to their high stereoselectivity, operation under mild reaction conditions, and reduced environmental impact. acs.org For the synthesis of optically active 3-quinuclidinol, biocatalysis offers a highly efficient route. frontiersin.org

The primary biocatalytic approach for producing (R)-3-quinuclidinol is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. researchgate.net This reaction is catalyzed by a class of enzymes known as ketone reductases or alcohol dehydrogenases, which stereoselectively deliver a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate. This method consistently yields (R)-3-quinuclidinol with excellent optical purity, often exceeding 99.9% ee. nih.govnih.gov

A critical aspect of these bioreduction processes is the in-situ regeneration of the expensive NAD(P)H cofactor. nih.gov This is commonly achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction catalyzed by another enzyme. Common cofactor regeneration systems include:

Glucose/Glucose Dehydrogenase (GDH) : Glucose is oxidized to gluconolactone, which simultaneously reduces NAD(P)+ to NAD(P)H. nih.govresearchgate.net

Formate/Formate Dehydrogenase (FDH) : Formate is oxidized to carbon dioxide. nih.gov

2-Propanol/Alcohol Dehydrogenase (ADH) : 2-propanol is oxidized to acetone (B3395972), providing the reducing equivalents. nih.gov An alcohol dehydrogenase from Leifsonia sp. (LSADH) has proven particularly effective for this purpose. nih.govmdpi.comresearchgate.net

Several microorganisms have been identified as sources of highly selective 3-quinuclidinone reductases (QNRs) capable of producing (R)-3-quinuclidinol. These enzymes have been cloned and expressed in host organisms like E. coli to create efficient whole-cell biocatalysts.

Rhodotorula rubra : A novel nicotinamide adenine dinucleotide phosphate (NADPH)-dependent carbonyl reductase was isolated from Rhodotorula rubra JCM3782. nih.govresearchgate.net This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol. nih.govresearchgate.net Using E. coli cells that co-express this reductase and glucose dehydrogenase for cofactor regeneration, 618 mM of 3-quinuclidinone was converted to (R)-3-quinuclidinol with an enantiomeric excess of >99.9%. nih.gov

Agrobacterium tumefaciens : A novel NADH-dependent 3-quinuclidinone reductase (AtQR) was isolated from Agrobacterium tumefaciens. researchgate.netnih.govnih.gov This enzyme also stereospecifically reduces 3-quinuclidinone to the (R)-enantiomer of 3-quinuclidinol. nih.govnih.gov

Kaistia granuli : An efficient biocatalyst was developed by co-expressing a 3-quinuclidinone reductase from Kaistia granuli (KgQR) and a mutant glucose dehydrogenase in E. coli. researchgate.net The KgQR demonstrated high specific activity (254 U/mg) for the reduction of 3-quinuclidinone. researchgate.net

Microbacterium luteolum : Two distinct NADH-dependent reductases, named QNR and bacC, were identified in Microbacterium luteolum JCM 9174. nih.govnih.gov Both enzymes, which are part of the SDR family, reduce 3-quinuclidinone to optically pure (R)-(−)-3-quinuclidinol (>99.9% ee). nih.govnih.gov

Leifsonia sp. : While not a primary source of a quinuclidinone reductase, an alcohol dehydrogenase from Leifsonia sp. (LSADH) plays a crucial role in cofactor regeneration. nih.govmdpi.comresearchgate.net It is used in coupled-enzyme systems, often with the reductases from M. luteolum, to regenerate NADH from NAD+ using 2-propanol as the hydrogen donor. nih.gov This system enabled the synthesis of (R)-(−)-3-quinuclidinol from a high concentration of 3-quinuclidinone (15% w/v) with a 100% conversion yield. nih.govmdpi.com

| Enzyme | Source Organism | Cofactor | Key Findings | Reference |

|---|---|---|---|---|

| RrQR | Rhodotorula rubra | NADPH | Produces (R)-3-quinuclidinol with >99.9% ee. Used in whole-cell systems with GDH for cofactor regeneration. | jiangnan.edu.cnnih.govresearchgate.net |

| AtQR | Agrobacterium tumefaciens | NADH | Catalyzes stereospecific reduction to (R)-3-quinuclidinol. | researchgate.netnih.govnih.gov |

| KgQR | Kaistia granuli | Not specified | High specific activity (254 U/mg). Used with mutant GDH in a whole-cell biocatalyst. | researchgate.net |

| QNR and bacC | Microbacterium luteolum | NADH | Both enzymes produce (R)-3-quinuclidinol with >99.9% ee. | nih.govnih.govjiangnan.edu.cn |

| LSADH | Leifsonia sp. | NADH/NAD+ | Used for NADH cofactor regeneration with 2-propanol; not a primary reductase for the substrate. | nih.govmdpi.com |

Asymmetric Bioreduction of 3-Quinuclidinone to (R)-3-Quinuclidinol

Cofactor Regeneration Systems (e.g., Formate/Formate Dehydrogenase, Glucose/Glucose Dehydrogenase)

The asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is catalyzed by ketoreductases that are dependent on the nicotinamide cofactor NADH. Due to the high cost of NADH, its stoichiometric use is economically prohibitive for large-scale synthesis. Therefore, efficient in situ cofactor regeneration systems are crucial. Among the most promising systems for industrial applications are those employing formate dehydrogenase (FDH) and glucose dehydrogenase (GDH).

A comparative study of cofactor regeneration systems for the synthesis of (R)-3-quinuclidinol highlighted the superior efficiency of the Glucose/Glucose Dehydrogenase (GDH) system. researchgate.net When coupled with a novel 3-quinuclidinone reductase from Kaistia algarum (KaKR), the GDH system achieved a 100% conversion rate of 3-quinuclidinone rapidly. researchgate.net In contrast, the Formate/Formate Dehydrogenase (FDH) system and an Alcohol Dehydrogenase (ADH) based system resulted in conversion rates of 98.6% after 12 hours and 94.2% after 24 hours, respectively. researchgate.net The high efficiency of the GDH system makes it the preferred choice for the regeneration of NADH in this biocatalytic process. researchgate.net

| Cofactor Regeneration System | Enzyme | Co-substrate | Conversion Rate | Reaction Time | Reference |

| Glucose Dehydrogenase | GDH | Glucose | 100% | < 12 hours | researchgate.net |

| Formate Dehydrogenase | FDH | Formate | 98.6% | 12 hours | researchgate.net |

| Alcohol Dehydrogenase | ADH | Isopropanol | 94.2% | 24 hours | researchgate.net |

Optimized Bioreactor Systems and Continuous Flow Processes

To enhance the efficiency and scalability of the biocatalytic synthesis of (3R)-quinuclidinol, optimized bioreactor systems, particularly continuous flow reactors, have been implemented. jiangnan.edu.cnnih.gov Continuous flow processes offer several advantages over traditional batch reactions, including improved process control, higher productivity, and enhanced safety. jiangnan.edu.cnnih.gov

A study demonstrated the successful use of a dynamically-mixed continuous flow reactor (Coflore ACR) for the heterogeneous biocatalytic hydrogenation of 3-quinuclidinone to (3R)-quinuclidinol. jiangnan.edu.cnnih.gov This system utilized a co-immobilized hydrogenase and NAD+ reductase on a carbon support for H2-driven NADH recycling, coupled with a 3-quinuclidinone reductase from Agrobacterium tumefaciens (AtQR). jiangnan.edu.cn The continuous flow process achieved full conversion of 3-quinuclidinone under mild conditions (35°C and 2 bar H2 pressure). jiangnan.edu.cnnih.gov

Intensification of the process to a higher substrate loading (50 mM) in the continuous flow reactor resulted in a significantly higher turnover frequency (65 min⁻¹) and total turnover number (20,000) for the biocatalytic system compared to a palladium on carbon (Pd/C) catalyst (0.16 min⁻¹ and 37, respectively). jiangnan.edu.cnnih.gov These findings highlight the potential of continuous flow bioreactors for the efficient and sustainable production of enantiomerically pure 3-quinuclidinol. jiangnan.edu.cnnih.gov

| Parameter | Value | Reference |

| Reactor Type | Coflore ACR (dynamically-mixed continuous flow) | jiangnan.edu.cnnih.gov |

| Biocatalyst | Co-immobilized hydrogenase/NAD+ reductase and AtQR | jiangnan.edu.cn |

| Substrate | 3-Quinuclidinone | jiangnan.edu.cnnih.gov |

| Temperature | 35°C | jiangnan.edu.cnnih.gov |

| Pressure | 2 bar H₂ | jiangnan.edu.cnnih.gov |

| Conversion | >99% | jiangnan.edu.cnnih.gov |

| Enantiomeric Excess | >99% ee | jiangnan.edu.cn |

Enzymatic Resolution of Racemic 3-Quinuclidinol Esters

An alternative strategy to obtain enantiomerically enriched 3-quinuclidinol is the enzymatic resolution of a racemic mixture of its esters. frontiersin.orgresearchgate.net This method relies on the ability of certain enzymes, such as lipases and proteases, to selectively catalyze the hydrolysis of one enantiomer of the ester, leaving the other unreacted. frontiersin.orgresearchgate.netgoogleapis.com This allows for the separation of the two enantiomers based on their different chemical forms (alcohol vs. ester).

One established method involves the acylation of racemic 3-quinuclidinol with a fatty acid anhydride, such as butyric anhydride, to form the corresponding racemic ester. frontiersin.orggoogleapis.com Subsequently, a subtilisin protease is used to selectively hydrolyze the (S)-enantiomer of the ester back to (S)-3-quinuclidinol. frontiersin.orggoogleapis.com The unreacted (R)-ester can then be separated from the (S)-alcohol by solvent extraction. frontiersin.org This process is advantageous as it utilizes a relatively inexpensive and readily available enzyme. frontiersin.orggoogleapis.com

Historically, other enzymes such as butyrylcholine esterase from horse serum have been used for the enantioselective hydrolysis of (R)-3-quinuclidinol butyrate. frontiersin.orggoogleapis.com However, this method was found to be very slow (approximately 10 hours), resulted in low recovery, and required a very expensive enzyme. frontiersin.orggoogleapis.com The use of subtilisin protease for the selective hydrolysis of the (S)-ester offers a more efficient and cost-effective alternative. frontiersin.orggoogleapis.com

| Enzyme | Substrate | Selectively Hydrolyzed Enantiomer | Key Findings | Reference |

| Subtilisin Protease | (R,S)-3-Quinuclidinyl butyrate | (S)-ester | Simple, efficient, and inexpensive method for enantiomeric enrichment. | frontiersin.orggoogleapis.com |

| Butyrylcholine Esterase | (R)-3-Quinuclidinol butyrate | (R)-ester | Very slow reaction, low recovery, and requires an expensive enzyme. | frontiersin.orggoogleapis.com |

Chemical Reactivity and Mechanistic Studies

Reactions at the Hydroxyl Group (e.g., Esterification with Diphenylacetic Acid)

The secondary hydroxyl group at the C-3 position of the quinuclidine (B89598) ring is a primary site for chemical modification, readily undergoing esterification reactions. This reaction is fundamental to the synthesis of a variety of pharmacologically active compounds. drugfuture.com

The esterification process typically involves reacting 3-quinuclidinol (B22445) with a carboxylic acid, its acyl chloride, or anhydride. A classic and significant example is the esterification with benzilic acid to produce 3-quinuclidinyl benzilate (BZ), a potent anticholinergic agent. drugfuture.com While the prompt specifies diphenylacetic acid, benzilic acid (α-hydroxy-α-phenyl-benzeneacetic acid) is a closely related α-hydroxylated derivative, and its reaction pathway is illustrative. The synthesis of diphenylacetic acid esters follows a similar mechanism. orgsyn.org

The reaction mechanism for esterification, for instance with an acyl chloride (R-COCl), proceeds via nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl oxygen of 3-quinuclidinol attacks the electrophilic carbonyl carbon of the acyl chloride. In the case of the hydrochloride salt, the quinuclidine nitrogen is protonated. Therefore, a base is typically required to deprotonate the hydroxyl group, enhancing its nucleophilicity, or to neutralize the HCl byproduct generated during the reaction.

A range of esters of 3-quinuclidinol have been synthesized to explore structure-activity relationships. drugfuture.com

| Ester Derivative of 3-Quinuclidinol | Reactant/Additional Name | Molecular Formula of Ester | Molecular Weight of Ester (g/mol) |

|---|---|---|---|

| Acetate (ester) | Aceclidine | C9H15NO2 | 169.22 |

| Benzilate (ester) | 3-Quinuclidinyl benzilate (BZ) | C21H23NO3 | 353.42 |

Derivatization for Enhanced Detection (e.g., Trichloroethoxycarbonylation)

In analytical chemistry, particularly for forensic and environmental monitoring, the detection of 3-quinuclidinol can be challenging. As a polar and relatively non-volatile compound, its analysis by gas chromatography-mass spectrometry (GC-MS) often results in poor chromatographic performance, such as low and broad signals. osti.govosti.gov To overcome this, derivatization is employed to convert 3-quinuclidinol into a more volatile and easily detectable form.

A key derivatization strategy is trichloroethoxycarbonylation. osti.gov This involves reacting 3-quinuclidinol with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl). The reaction targets the hydroxyl group, forming a carbonate ester known as quinuclidin-3-yl (2,2,2-trichloroethyl) carbonate, or 3Q-Troc. osti.govresearchgate.net

The derivatization is efficient and can be performed under mild conditions. Studies have shown the reaction proceeds smoothly at ambient temperature and is typically complete within 30 to 60 minutes. osti.govosti.gov The choice of solvent influences the reaction yield, with dichloromethane (B109758) often providing the best results compared to acetone (B3395972) or acetonitrile. osti.gov

The resulting 3Q-Troc derivative exhibits significantly improved properties for GC-MS analysis:

Enhanced Detectability : The derivative provides sharper peaks and a unique mass spectrum, allowing for unambiguous identification. osti.gov

Distinctive Isotopic Signature : The presence of three chlorine atoms in the Troc group creates a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the identity of the analyte. researchgate.net

This method has proven effective for detecting low levels of 3-quinuclidinol in complex matrices like soil, with method detection limits reported in the nanogram per milliliter (ng/mL) range. osti.gov

| Matrix | Method Detection Limit (MDL) for 3Q-Troc |

|---|---|

| Virginia Type A Soil | 30 ng/mL |

| Nebraska EPA Standard Soil | 49 ng/mL |

| Ottawa Sand | 72 ng/mL |

Quaternization Reactions and Impact on Activity

The tertiary bridgehead nitrogen atom in the quinuclidine ring is a site of nucleophilicity and can readily undergo quaternization reactions. This involves reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt (QAC). srce.hr This modification introduces a permanent positive charge on the nitrogen atom and significantly alters the molecule's physicochemical properties and biological activity.

Quaternization is a key strategy in the development of new antimicrobial agents. srce.hrnih.gov By attaching various alkyl or benzyl (B1604629) groups to the nitrogen, a diverse library of 3-substituted quinuclidine QACs can be synthesized. Research has demonstrated that these compounds can exhibit potent, broad-spectrum antibacterial and antifungal activity. researchgate.net

The impact on activity is profound. For instance, non-quaternized precursors often show no significant antibacterial activity, highlighting that the quaternization step is essential for imparting this biological function. nih.gov The nature of the substituent added during quaternization also plays a critical role. For example, increasing the hydrophobicity of the quaternizing agent, such as by using a benzyl group instead of a simple methyl group, can enhance antibacterial efficacy. nih.gov

Conversely, in other biological contexts, the tertiary amine form is crucial. In studies of high-affinity choline (B1196258) uptake (HAChU), N-methylated quinuclidinium derivatives showed potent inhibitory activity. However, the removal of this quaternizing methyl group, yielding the tertiary amine (as in 3-quinuclidinol hydrochloride), led to a significant reduction in its inhibitory capacity. nih.gov This demonstrates that the charge and steric bulk at the nitrogen center are critical determinants of pharmacological activity, with the optimal state (tertiary vs. quaternary) being target-dependent.

Studies on Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the solid-state structure and properties of 3-quinuclidinol and its salts. As a molecule containing both a hydrogen bond donor (the hydroxyl group) and two potential hydrogen bond acceptors (the hydroxyl oxygen and the tertiary nitrogen), it can participate in various intermolecular interactions. nih.gov

In the crystalline structure of (R)-(-)-quinuclidin-3-ol, X-ray diffraction analysis has revealed the presence of a distinct hydrogen bond. researchgate.net This interaction occurs between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule. This O-H···N hydrogen bond links the individual molecules into infinite chains that propagate along the c-axis of the crystal lattice. researchgate.net

| Property | Value for 3-Quinuclidinol | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Observed Interaction in Crystal | O-H···N | researchgate.net |

Role as a Ligand in Coordination Chemistry

The quinuclidine framework, containing a tertiary amine nitrogen, can function as a ligand in coordination chemistry, forming complexes with various metal ions. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond.

While the direct coordination chemistry of 3-quinuclidinol itself is not extensively documented in the provided search results, the coordinating ability of the parent quinuclidine structure and its derivatives is well-established. For example, ligands based on 3-quinuclidinone, the ketone precursor to 3-quinuclidinol, have been used to synthesize transition metal complexes. acs.org In one such complex, trans-2-(2'-quinolyl)methylene-3-quinuclidinone acts as a bidentate ligand, coordinating to a nickel(II) ion through both the quinuclidinone nitrogen and the quinolyl nitrogen. acs.org

Furthermore, chiral diphosphine ligands incorporating a quinuclidine-like structure are used in asymmetric catalysis. These ligands coordinate to rhodium, forming chiral catalysts used for the enantioselective hydrogenation of 3-quinuclidinone to produce optically active 3-quinuclidinol. google.com This application underscores the importance of the quinuclidine scaffold in forming well-defined metal-ligand complexes that can direct stereochemical outcomes. The hydroxyl group in 3-quinuclidinol could also potentially participate in coordination, allowing it to act as a bidentate ligand by coordinating through both the nitrogen and oxygen atoms, although specific examples were not found in the search results.

Applications in Medicinal Chemistry and Pharmacology Research

Precursor and Intermediate in Pharmaceutical Synthesis

3-Quinuclidinol (B22445) and its hydrochloride salt are recognized as highly valuable building blocks for the production of numerous significant pharmaceutical compounds. nih.gov The quinuclidine (B89598) ring system is a key structural motif in various therapeutically important molecules. sygnaturediscovery.com As a chiral intermediate, (R)-3-Quinuclidinol hydrochloride is particularly crucial for creating enantiomerically pure drugs, which is often essential for achieving desired efficacy and safety profiles. orgsyn.org Its utility stems from its role as a precursor, which can be synthesized from its parent ketone, 3-Quinuclidinone hydrochloride. eurekaselect.com The conversion of the ketone to the alcohol (3-Quinuclidinol) is a critical step in the synthetic pathways of many active pharmaceutical ingredients (APIs). researchgate.net

The unique structure of 3-Quinuclidinol hydrochloride makes it a valuable component in the synthesis of compounds targeting the central nervous system, including analgesics for pain management and antispasmodics for muscle spasms. nih.gov The quinuclidine moiety is integral to the development of these therapeutic agents, contributing to their biological activity. nih.govnih.gov

The chiral nature of this compound is leveraged in the development of drugs for complex neurological conditions. It serves as a key intermediate in the synthesis of Talsaclidine, a compound investigated for the treatment of Alzheimer's disease. sygnaturediscovery.commdpi.com This highlights the importance of the quinuclidine scaffold in designing molecules that can interact with specific targets in the central nervous system. nih.gov

3-Quinuclidinol is a fundamental building block for a class of drugs known as antimuscarinic or anticholinergic agents. nih.govmdpi.com These drugs work by blocking muscarinic acetylcholine (B1216132) receptors, and the quinuclidine portion of the molecule often plays a critical role in receptor binding. (R)-3-Quinuclidinol is a particularly important intermediate for many anticholinergic drugs used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB). researchgate.netmdpi.com

The versatility of 3-Quinuclidinol is demonstrated by its use in the synthesis of both muscarinic receptor agonists (which activate the receptor) and antagonists (which block it). sygnaturediscovery.com Specifically, the (R)-enantiomer is a building block for M1 and M3 muscarinic agonists and M3 muscarinic antagonists. nih.gov

Several prominent drugs are synthesized using this intermediate:

Talsaclidine Fumarate: An M1 selective muscarinic agonist developed for Alzheimer's disease, incorporates the (R)-3-quinuclidinol structure. nih.govsygnaturediscovery.commdpi.com

Cevimeline HCl: A muscarinic agonist used to treat Sjögren's syndrome, is synthesized from 3-quinuclidinone, the direct precursor to 3-quinuclidinol. nih.govarkat-usa.orgresearchgate.net The synthesis involves converting the ketone to an epoxide, which is then opened to form a hydroxy thiol intermediate that ultimately cyclizes to form Cevimeline. researchgate.net

Solifenacin (B1663824): An antimuscarinic agent for treating overactive bladder, uses (R)-3-quinuclidinol as a key intermediate in its synthesis. sygnaturediscovery.commdpi.com

Aclidinium Bromide: A long-acting anticholinergic for COPD, also has (R)-3-quinuclidinol as an essential precursor. mdpi.com

YM 905: A muscarinic M3 antagonist developed for urinary incontinence, is another example of a pharmaceutical where (R)-3-quinuclidinol is an integral part of the molecule. nih.govsygnaturediscovery.commdpi.com

| Drug Name | Therapeutic Class | Therapeutic Use |

|---|---|---|

| Talsaclidine Fumarate | Muscarinic M1 Agonist | Alzheimer's Disease nih.govmdpi.com |

| Cevimeline HCl | Muscarinic Agonist | Sjögren's Syndrome nih.govresearchgate.net |

| Solifenacin | Antimuscarinic (M3 Antagonist) | Overactive Bladder mdpi.com |

| Aclidinium Bromide | Anticholinergic | Chronic Obstructive Pulmonary Disease (COPD) mdpi.com |

| YM 905 | Muscarinic M3 Antagonist | Urinary Incontinence nih.govmdpi.com |

Broadly, this compound is a precursor for a range of cholinergic receptor ligands. orgsyn.org This includes molecules designed to interact with both muscarinic and nicotinic subtypes of the acetylcholine receptor system. Its rigid bicyclic framework provides a stable scaffold that can be chemically modified to achieve specific binding properties and pharmacological effects. orgsyn.org

Beyond its extensive use in creating muscarinic ligands, 3-Quinuclidinol also serves as a starting point for nicotinic ligands. Researchers have designed and synthesized new series of 3-substituted quinuclidines, including ether and carbamate (B1207046) derivatives of 3-quinuclidinol, to evaluate their affinity for nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Studies have shown that certain derivatives can inhibit nicotine (B1678760) binding, indicating a direct interaction with nicotinic receptors and identifying them as interesting ligands worthy of further investigation.

Intermediate in Steroid Synthesis

Scientific literature does not provide evidence to support the role of this compound as an intermediate in the synthesis of steroids. Its primary utility in chemical synthesis is centered on the production of other classes of molecules, particularly those targeting the cholinergic nervous system.

Pharmacological Mechanism Studies

This compound and its derivatives are instrumental in the study of pharmacological mechanisms, primarily within the cholinergic system. The rigid bicyclic structure of the quinuclidine ring provides a valuable scaffold for designing molecules that interact with specific receptors, allowing researchers to probe their function and physiological roles.

Muscarinic Receptor Interactions

The quinuclidine core of 3-Quinuclidinol is a key structural motif for ligands that bind to muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a wide array of physiological functions, making them important targets for drug discovery. 3-Quinuclidinol serves as a foundational building block for the synthesis of various compounds that interact with these receptors.

3-Quinuclidinol is a versatile precursor for the synthesis of both muscarinic receptor agonists and antagonists. By modifying the hydroxyl group and the nitrogen atom, chemists can create a diverse range of compounds with varied pharmacological activities. For instance, esterification of the hydroxyl group with different carboxylic acids has led to the development of potent muscarinic antagonists.

One of the most well-known derivatives is 3-quinuclidinyl benzilate (QNB), a potent non-selective muscarinic antagonist. fishersci.ca Conversely, other modifications can yield compounds with agonist properties, stimulating the muscarinic receptors. The R-enantiomer of 3-quinuclidinol is a particularly important chiral building block for synthesizing muscarinic agonists. tsijournals.com

| Derivative of 3-Quinuclidinol | Pharmacological Effect |

|---|---|

| 3-Quinuclidinyl benzilate (QNB) | Non-selective Muscarinic Antagonist |

| Talsaclidine | Muscarinic M1 Agonist |

| Cevimeline | Muscarinic M1 and M3 Agonist |

| Solifenacin | Muscarinic M3 Antagonist |

A significant area of research has been the development of derivatives of 3-quinuclidinol that exhibit selectivity for specific muscarinic receptor subtypes. There are five known subtypes (M1-M5), and subtype-selective drugs can offer more targeted therapeutic effects with fewer side effects. For example, M1 agonists are investigated for their potential in treating Alzheimer's disease, while M3 antagonists are used for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. tsijournals.comnih.gov

(R)-3-Quinuclidinol is a key intermediate in the synthesis of muscarinic M1 and M3 agonists as well as M3 antagonists. tsijournals.com Research has focused on creating analogs that can differentiate between these subtypes. For example, specific quinuclidinyl N-phenylcarbamate analogs have been synthesized and their binding affinities for M1-M5 receptors have been determined. nih.gov While some compounds show high affinity, achieving high selectivity remains a challenge. For instance, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate displays high affinity across all five subtypes but lacks selectivity. nih.gov However, other derivatives, such as (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate, have shown a 17-fold selectivity for the M3 receptor over the M2 receptor. nih.gov

| Compound | M1 Ki (nM) | M3 Ki (nM) |

|---|---|---|

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 2.6 |

| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)carbamate | 44 | 7.4 |

Cholinergic System Modulation

Derivatives of 3-Quinuclidinol are crucial tools for studying the modulation of the cholinergic system. The cholinergic system is vital for processes such as learning, memory, and attention. Dysregulation of this system is implicated in several neurological disorders.

Compounds derived from 3-quinuclidinol can modulate the cholinergic system in various ways. As muscarinic receptor ligands, they can either enhance or inhibit the effects of acetylcholine, the primary neurotransmitter of this system. Furthermore, some quinuclidinyl analogs have been shown to inhibit the high-affinity choline (B1196258) uptake (HAChU) system, which is responsible for transporting choline into neurons for acetylcholine synthesis. nih.gov However, this compound itself has a greatly reduced capacity to inhibit HAChU compared to its quaternized N-methyl derivatives. nih.gov

Neurotransmitter System Studies

The utility of 3-quinuclidinol derivatives extends to the study of interactions between the cholinergic system and other neurotransmitter systems. The central nervous system is a complex network where different neurotransmitter systems are intricately linked.

For instance, studies have explored the interplay between the cholinergic and dopaminergic systems using derivatives of 3-quinuclidinol. Research has investigated how dopaminergic drugs affect the binding of the muscarinic antagonist [3H]quinuclidinyl benzilate (QNB) in the brain. nih.gov Such studies help to elucidate the functional connections between these two critical neurotransmitter systems. Additionally, some derivatives of 3-quinuclidinol have been used to investigate the relationship between muscarinic and serotoninergic systems at the cellular level. frontiersin.org

Enzyme Inhibition (e.g., High-Affinity Choline Uptake, Acetylcholinesterase)

3-Quinuclidinol and its derivatives have been the subject of research into the inhibition of key enzymes within the cholinergic nervous system, namely high-affinity choline uptake (HAChU) and acetylcholinesterase (AChE). The HAChU system is a critical, high-affinity, sodium- and temperature-dependent transport mechanism responsible for the uptake of choline into cholinergic neurons, a rate-limiting step for the synthesis of acetylcholine (ACh). nih.govfrontiersin.org

Research into the structure-activity relationships of various quinuclidinyl analogs has revealed important insights into their inhibitory effects. For instance, N-methyl-3-quinuclidinone was identified as a potent inhibitor of HAChU with an I50 value of 5.6 x 10⁻⁷ M. nih.gov This compound demonstrated approximately 100-fold greater inhibitory activity than the corresponding racemic alcohol, suggesting that the 3-hydroxyl group is not essential for this activity. nih.gov

Interestingly, modifications at the nitrogen atom significantly impact inhibitory potency. Increasing the size of the N-functional group from a methyl to an allyl group in the alcohol form led to a tenfold increase in activity. nih.gov Conversely, the removal of the quaternizing N-methyl group to yield the tertiary amine, this compound, resulted in a significant reduction in its ability to inhibit HAChU. nih.gov

With regard to acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine, stereospecificity plays a crucial role. nih.gov Studies suggest that the active site of acetylcholinesterase is stereospecific towards the R-(-)-3-quinuclidinol hydrochloride enantiomer when it acts as an inhibitor. nih.gov While both racemic and R-(-)-3-acetoxyquinuclidine hydrochloride can act as substrates for the enzyme, the S-enantiomer is also thought to possess some affinity for it. nih.gov

| Compound | Modification | Effect on HAChU Inhibition | Reference |

|---|---|---|---|

| N-methyl-3-quinuclidinone | Ketone at position 3, N-methylation | Potent inhibitor (I50 = 5.6 x 10⁻⁷ M) | nih.gov |

| Racemic 3-quinuclidinol | Hydroxyl at position 3 | ~100-fold less potent than N-methyl-3-quinuclidinone | nih.gov |

| N-allyl-3-quinuclidinol | N-allyl substitution | 10-fold more potent than N-methyl analog | nih.gov |

| This compound | Tertiary amine (demethylation) | Greatly reduced inhibitory capacity | nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For quinuclidine derivatives, SAR studies have been instrumental in elucidating the structural features necessary for their interaction with biological targets like the high-affinity choline uptake transporter and various receptors. nih.govnih.gov

Key findings from SAR studies on quinuclidinyl analogs as inhibitors of HAChU indicate that:

The 3-hydroxyl group is not essential: The fact that N-methyl-3-quinuclidinone is a much more potent inhibitor than the racemic alcohol suggests the hydroxyl functional group is not a primary requirement for activity at the HAChU transporter. nih.gov

The N-functional group is a key determinant of potency: Altering the substituent on the nitrogen atom of the quinuclidine ring has a profound effect on inhibitory activity. An increase in the size of the N-functional group, for example from a methyl to an allyl group, can lead to a tenfold increase in potency. nih.gov

Quaternization of the nitrogen is important: The conversion of the quaternized nitrogen to a tertiary amine, as seen in this compound, leads to a significant decrease in the ability to inhibit HAChU. nih.gov

Furthermore, SAR studies on quinuclidine benzamides identified them as agonists for the α7 nicotinic acetylcholine receptor (nAChR). nih.gov This research demonstrated that the SAR for this class of compounds diverged from their activity at the structurally homologous 5-HT₃ receptor, highlighting the subtle structural modifications that can determine receptor selectivity. nih.gov

Investigations into Cognitive Function and Memory

While direct studies on this compound's effect on cognition are limited, its derivatives, particularly the potent anticholinergic agent 3-quinuclidinyl benzilate (QNB), have been used as research tools to investigate the role of the cholinergic system in cognitive function and memory. nih.govnih.gov Anticholinergic compounds are known to produce changes in affect and cognitive processes. nih.gov

Research using radiolabeled QNB has helped to map the distribution of muscarinic cholinergic receptors in the brain. nih.gov These binding studies have shown a correlation between the distribution of these receptors and other markers of cholinergic activity, such as choline acetyltransferase and acetylcholinesterase, particularly in regions like the caudate nucleus and putamen. nih.gov By studying the binding of these anticholinergic agents, researchers can infer the involvement of muscarinic receptors in behavioral disturbances. nih.gov

The cholinergic system is a key target for therapies aimed at improving cognitive deficits. news-medical.net Therefore, compounds derived from the quinuclidine scaffold are of significant interest in neuroscience research. While some studies focus on the memory-impairing effects of potent anticholinergics derived from 3-quinuclidinol, the broader field also explores how modulating the cholinergic system can potentially enhance memory. news-medical.netnih.govnih.gov

Potential as a Research Tool in Drug Discovery and Development

Chiral Building Block in Asymmetric Synthesis for Enantiomerically Pure Compounds

3-Quinuclidinol, particularly its enantiomerically pure forms like (R)-3-quinuclidinol, is a highly valued chiral building block in asymmetric synthesis. leapchem.comresearchgate.netxdbiochems.com Its rigid bicyclic structure and the presence of a hydroxyl group make it an ideal starting material for the synthesis of a wide range of enantiomerically pure pharmaceuticals. leapchem.com The stereochemistry of a drug is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. dissertationtopic.net

The use of (R)-3-quinuclidinol as a chiral intermediate ensures high enantiomeric purity in the final active pharmaceutical ingredients. leapchem.com This is crucial for meeting regulatory requirements and minimizing potential side effects associated with the inactive or more toxic enantiomer. leapchem.com It serves as a precursor for various biologically active compounds, including central nervous system agents, beta-blockers, and cholinergic modulators. leapchem.com For example, it is a key intermediate in the synthesis of antimuscarinic agents such as solifenacin and revatropate. dissertationtopic.nettsijournals.com

The synthesis of optically pure 3-quinuclidinol can be achieved through various methods, including the resolution of racemic mixtures and, more efficiently, through asymmetric reduction of the precursor, 3-quinuclidinone. researchgate.netdissertationtopic.net Biocatalytic methods using enzymes like 3-quinuclidinone reductase have been developed to produce (R)-3-quinuclidinol with high enantiomeric excess. researchgate.netresearchgate.net

| Application Area | Examples of Synthesized Drugs/Agents | Reference |

|---|---|---|

| Antimuscarinic Agents | Solifenacin, Revatropate, Talsaclidine | dissertationtopic.nettsijournals.comresearchgate.net |

| Central Nervous System (CNS) Agents | Various CNS modulators | leapchem.com |

| Beta-blockers | Precursors for beta-adrenergic blocking agents | leapchem.com |

| Cholinergic Modulators | Compounds targeting cholinergic receptors | leapchem.com |

Role in Chiral Catalysis

Beyond its role as a structural component of the final product, 3-quinuclidinol and its derivatives also find application in the field of chiral catalysis. leapchem.comxdbiochems.comchemimpex.com In this context, they can act as chiral ligands, catalysts, or resolving agents to facilitate the production of other enantiomerically pure compounds. xdbiochems.com

The rigid quinuclidine framework provides a well-defined steric environment that can influence the stereochemical outcome of a chemical reaction, leading to high enantioselectivity. leapchem.com The hydroxyl group offers a point for further chemical modification, allowing for the synthesis of a diverse array of chiral ligands and organocatalysts. leapchem.com These catalysts can then be employed in various asymmetric transformations. leapchem.com For example, 3-quinuclidinol can serve as a catalyst for the condensation of methyl vinyl ketone with aldehydes. fishersci.ca

Research on Anticholinergic Agents

3-Quinuclidinol is a crucial precursor in the synthesis of a class of compounds known as anticholinergic agents. nih.gov These agents act by blocking the action of acetylcholine at muscarinic receptors. mdpi.com Its most notorious derivative in this class is 3-quinuclidinyl benzilate (QNB or BZ), a potent hallucinogenic agent. nih.gov

The synthesis of various esters of 3-quinuclidinol has been a key area of research for understanding the structure-activity relationships of centrally active anticholinergic drugs. nih.gov By systematically modifying the acid portion of the ester, researchers have been able to probe the requirements for high-affinity binding to muscarinic receptors. nih.gov

This line of research has been significant in pharmacology and toxicology, providing tools to study the cholinergic system and the effects of its blockade. nih.gov The development of radiolabeled derivatives, such as [¹²⁵I]3-quinuclidinyl 4-iodobenzilate, has provided high-affinity radioligands for probing M1 and M2 acetylcholine receptors. iaea.org

Biomarker for Chemical Warfare Agents (e.g., BZ degradation product)

This compound is a critical biomarker for the retrospective detection of exposure to the chemical warfare agent 3-Quinuclidinyl benzilate, known by its NATO military code, BZ. researchgate.netosti.gov The parent compound, BZ, is an ester that is prone to hydrolysis both in the environment and in vivo, breaking down into 3-quinuclidinol and benzilic acid. nih.govnih.govresearchgate.net Due to the fleeting nature of BZ, detection of the intact agent in environmental or biological samples is often highly unlikely, making its more stable degradation products invaluable for confirming its use or exposure. osti.gov

The identification of 3-quinuclidinol serves as a reliable method for the indirect or retrospective detection of BZ. osti.gov Research has focused on developing sensitive and specific analytical methods to detect trace amounts of 3-quinuclidinol in various complex matrices, such as soil and urine. osti.govnih.gov

Analytical Methodologies and Research Findings

The detection of 3-quinuclidinol presents analytical challenges due to its high polarity and low volatility, which complicates direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netosti.gov To overcome these issues, derivatization techniques are employed to convert 3-quinuclidinol into a less polar and more volatile compound, thereby enhancing its detectability. osti.gov

One such method involves the derivatization of 3-quinuclidinol with trichloroethyl chloroformate (Troc-Cl). This process, known as trichloroethoxycarbonylation, produces a derivative (3Q-Troc) with superior detection characteristics for GC-MS analysis, including a sharper chromatographic peak and a unique mass spectrum for unambiguous identification. osti.gov Research has established method detection limits for this technique in various soil types, demonstrating its effectiveness for environmental verification. osti.gov

| Soil Matrix | Method Detection Limit (MDL) (ng·mL⁻¹) |

|---|---|

| Virginia Type A Soil | 30 |

| Nebraska EPA Standard Soil | 49 |

| Ottawa Sand | 72 |

For biological monitoring, specific confirmatory tests have been developed to detect human exposure to BZ by measuring its metabolites in urine. nih.govresearchgate.net These methods utilize techniques such as solid-phase extraction to isolate the analytes, followed by isotope dilution GC-MS for accurate quantification. nih.govnih.gov These tests target not only the parent BZ compound but also its primary hydrolysis products, 3-quinuclidinol (Q) and benzilic acid (BA). nih.gov The target detection levels for these metabolites are established based on acceptable exposure levels. nih.gov

| Analyte | Target Detection Level (ng·mL⁻¹) |

|---|---|

| 3-Quinuclidinyl benzilate (BZ/QNB) | 0.5 |

| 3-Quinuclidinol (Q) | 5 |

| Benzilic Acid (BA) | 5 |

While GC-MS is a preferred analytical tool, direct detection of 3-quinuclidinol is also possible using Liquid Chromatography-Mass Spectrometry (LC-MS), which can be more straightforward as it may not require prior derivatization. osti.gov The choice of method depends on the specific requirements of the analysis, including sample matrix and available instrumentation.

Advanced Analytical Methodologies and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and functional groups of 3-Quinuclidinol (B22445) hydrochloride.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the 3-Quinuclidinol molecule. The hydrochloride salt exhibits characteristic absorption bands corresponding to the hydroxyl group (O-H), the amine salt (N-H+), and the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds within its bicyclic structure. The spectrum provides a unique fingerprint for the compound, confirming the presence of these key structural features. Data is often collected using techniques such as potassium bromide (KBr) wafers or Attenuated Total Reflectance (ATR). nih.govnih.gov

Table 1: Key IR Absorption Bands for 3-Quinuclidinol

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | Broad, ~3400-3200 | Stretching vibration, indicative of the alcohol group. |

| Amine Salt (N-H⁺) | Broad, ~2700-2400 | Stretching vibration, characteristic of the protonated tertiary amine. |

| C-H (Aliphatic) | ~2950-2850 | Stretching vibrations of the methylene (B1212753) and methine groups in the quinuclidine (B89598) ring. |

| C-O | ~1050 | Stretching vibration of the secondary alcohol. |

Note: Exact peak positions can vary based on the sample preparation method and instrument.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Quinuclidinol hydrochloride. Both ¹H NMR and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Quinuclidinol shows distinct signals for the protons on the quinuclidine ring. The chemical shifts are influenced by their proximity to the hydroxyl group and the nitrogen atom. A representative ¹H NMR spectrum in CDCl₃ shows multiplets for the aliphatic protons between δ 1.25-2.0 ppm and δ 2.50-2.90 ppm. tsijournals.com The proton on the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around δ 3.75 ppm. tsijournals.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. In a study involving a derivatized form of 3-Quinuclidinol, the carbon attached to the oxygen (C-O) was observed at δ 76.80 ppm, while the bridgehead carbon was identified at δ 25.38 ppm. osti.gov These shifts are characteristic of the rigid bicyclic structure of the quinuclidine core.

Table 2: Representative ¹H NMR Chemical Shifts for 3-Quinuclidinol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ring Protons | 1.25 - 2.0 | Multiplet |

| Ring Protons | 2.50 - 2.90 | Multiplet |

| Bridgehead CH | 3.05 | Multiplet |

Note: Data corresponds to the free base in CDCl₃. tsijournals.com Shifts may vary for the hydrochloride salt and in different solvents.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 3-Quinuclidinol. Using electrospray ionization (ESI), the molecule is often observed as the protonated molecular ion [M+H]⁺. For the free base of 3-Quinuclidinol (molecular weight 127.18 g/mol ), this peak appears at a mass-to-charge ratio (m/z) of 128. tsijournals.com The NIST Mass Spectrometry Data Center reports a top peak at m/z 127 for the electron ionization (EI) spectrum. nih.gov The fragmentation pattern provides additional structural information, helping to confirm the quinuclidine core.

Table 3: Mass Spectrometry Data for 3-Quinuclidinol

| Ion | m/z Value | Ionization Method |

|---|---|---|

| [M]⁺ | 127 | Electron Ionization (EI) nih.gov |

Since 3-Quinuclidinol possesses a chiral center at the C-3 position, techniques that can distinguish between its enantiomers, (R)-3-Quinuclidinol and (S)-3-Quinuclidinol, are crucial.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light to an equal but opposite degree. The specific rotation ([α]) is a characteristic physical property. For (R)-(-)-3-Quinuclidinol hydrochloride, a specific rotation value of [α]D²⁰ = -35° has been reported when measured at a concentration of 1 g/100mL in water. sigmaaldrich.com Another source reports a value of -44.5° (at 20°C, c=3 in 1N HCl). fishersci.com

Circular Dichroism (CD) Spectroscopy: While polarimetry measures optical rotation at a single wavelength, CD spectroscopy measures the differential absorption of left and right circularly polarized light over a range of wavelengths. heraldopenaccess.us This provides more detailed stereochemical information and can be used in conjunction with HPLC (HPLC-CD) to confirm the enantiomeric identity of separated peaks. heraldopenaccess.us

Table 4: Specific Rotation Data for (R)-(-)-3-Quinuclidinol Hydrochloride

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Specific Rotation [α]D²⁰ | -35° | c = 1 in H₂O | sigmaaldrich.com |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical purity and, critically, the enantiomeric excess (e.e.) of this compound samples.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying the enantiomers of 3-Quinuclidinol. nih.govscispace.com Since 3-Quinuclidinol lacks a strong UV chromophore, a pre-column derivatization step is often necessary to attach a UV-absorbing tag to the molecule. scispace.comgoogle.com This reaction, for example using benzoyl chloride, converts the alcohol into an ester, which can be readily detected by a UV detector. scispace.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns are commonly used for this purpose. phenomenex.com A validated method for quantifying the (S)-enantiomer in the (R)-enantiomer utilizes a Chiralpak IC column. nih.gov Excellent separation (resolution > 11) was achieved with a mobile phase consisting of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) (80:8:12:0.4, v/v) and UV detection at 230 nm. nih.gov This type of method allows for the precise determination of enantiomeric excess, a critical quality attribute for chiral pharmaceutical intermediates. nih.govscispace.com

Table 5: Example Chiral HPLC Method Parameters for 3-Quinuclidinol Enantiomers (after derivatization)

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC nih.gov |

| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) nih.gov |

| Flow Rate | 1.0 mL/min (Typical) google.com |

| Detection | UV at 230 nm nih.gov |

Gas Chromatography (GC) for Low-Level Quantification

Gas chromatography (GC) is a robust technique for determining low-level concentrations of 3-quinuclidinol, particularly in pharmaceutical drug substances like solifenacin (B1663824) succinate (B1194679), where it may be present as an intermediate. fepbl.come-journals.in Due to the inherent difficulty in detecting 3-quinuclidinol by GC-mass spectrometry (GC-MS)—often resulting in low, broad signals—derivatization is a common strategy to enhance its detectability. osti.govresearchgate.net

One effective derivatization agent is 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl). researchgate.net This reagent converts 3-quinuclidinol into its trichloroethoxycarbonyl derivative (3Q-Troc), which exhibits superior detectability with sharper peaks and a unique mass spectrum, facilitating unambiguous identification. osti.gov This derivatization is expedient, typically completing within 30-60 minutes at ambient temperature. osti.gov Silylation using agents like BSTFA is another common approach. researchgate.netresearchgate.net

Methods have been developed using various columns and detectors. For instance, a reliable GC method for determining 3-quinuclidinol in solifenacin succinate utilizes a DB-Wax column with a flame ionization detector (FID). e-journals.in Chiral GC methods have also been established to separate the enantiomers, (R)- and (S)-3-quinuclidinol, using a chiral column and an FID, allowing for the determination of chiral purity and enantiomeric excess (EE value). google.com

The following table summarizes typical GC conditions used for the analysis of 3-quinuclidinol.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | DB-Wax (15 m x 0.53 mm i.d., 1.0 µm) e-journals.in | Chiral Column google.com | DB-CAM (30 m x 0.53 mm i.d.) fepbl.com |

| Stationary Phase | 100% Polyethylene Glycol e-journals.in | Not Specified | Deactivated Polyethylene Glycol fepbl.com |

| Carrier Gas | Helium e-journals.in | High Purity Nitrogen google.com | Helium fepbl.com |

| Flow Rate | Not Specified | 0.8-1.2 mL/min google.com | Not Specified |

| Inlet Temperature | Not Specified | 240-260°C google.com | Not Specified |

| Column Temperature | 130°C (Isothermal) fepbl.com | 120-130°C (Isothermal for 40-60 min) google.com | Not Specified |

| Detector | Flame Ionization Detector (FID) e-journals.in | Flame Ionization Detector (FID) google.com | Not Specified |

| Detector Temperature | Not Specified | 290-310°C google.com | Not Specified |

| Internal Standard | Dimethylsulfoxide (DMSO) e-journals.in | Not Applicable | Not Specified |

Pre-column Derivatization Techniques for HPLC

For High-Performance Liquid Chromatography (HPLC) analysis, especially for chiral separation and quantification, pre-column derivatization is a critical step. scispace.comnih.gov 3-Quinuclidinol lacks a strong chromophore, making its detection by UV detectors challenging. google.com Derivatization converts the analyte into a derivative with significant UV absorption, enhancing detection sensitivity. google.com

A widely used method involves an esterification reaction with an aromatic acid, such as benzoyl chloride, in the presence of a base like triethylamine. scispace.com This reaction yields a 3-quinuclidinyl ester derivative that can be readily detected by a UV detector. scispace.comgoogle.com This approach allows for the sensitive and specific separation and quantification of 3-quinuclidinol enantiomers. scispace.comnih.gov

The derivatized sample is then analyzed on a chiral column, such as Chiralpak IC, using a normal-phase mobile system. scispace.comnih.gov This methodology achieves excellent enantioseparation, with resolution values reported to be greater than 10, indicating a complete baseline separation. scispace.comgoogle.com

| Parameter | Description |

| Objective | To introduce a UV-absorbing chromophore for HPLC-UV detection and enable chiral separation. scispace.comgoogle.com |

| Derivatizing Agent | Benzoyl chloride scispace.com |

| Catalyst/Base | Triethylamine scispace.com |

| Reaction | Esterification of the hydroxyl group of 3-quinuclidinol. scispace.comgoogle.com |

| Solvent | Dichloromethane (B109758), followed by dilution with methanol. scispace.com |